4-Propoxypyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

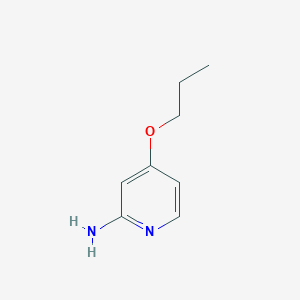

4-Propoxypyridin-2-amine is an organic compound belonging to the class of heterocyclic amines It consists of a pyridine ring substituted with an amino group at the second position and a propoxy group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxypyridin-2-amine typically involves the following steps:

Nitration: Pyridine is nitrated to form 4-nitropyridine.

Reduction: The nitro group is reduced to an amino group, yielding 4-aminopyridine.

Alkylation: The amino group is then alkylated with propyl bromide to form 4-propoxypyridine.

Amination: Finally, the propoxypyridine undergoes amination to introduce the amino group at the second position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Substitution Reactions

Mechanism and Conditions

The amino group (-NH₂) in 4-Propoxypyridin-2-amine can undergo nucleophilic substitution reactions. For example, reaction with alkyl halides (R-X) under basic conditions (e.g., K₂CO₃) may lead to alkylated amines:

This compound+R-X→4-Propoxy-N-alkylpyridin-2-amine+HX

This is analogous to SN2 reactions of amines with alkyl halides, as described in general amine chemistry .

Reagents and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF, reflux | N-alkylated derivative |

| Acylation | Acyl chloride, pyridine | Amide (N-acyl derivative) |

Oxidation Reactions

Mechanism

The amine group is susceptible to oxidation. For instance, peracetic acid or hydrogen peroxide can oxidize the primary amine to an N-oxide:

This compound+H₂O₂→N-oxide derivative+H₂O

This aligns with general oxidation pathways of amines .

Reagents and Products

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ (acidic conditions) | N-hydroxypyridin-2-amine |

| Peracetic acid | N-oxide derivative |

Hydrolysis of the Propoxy Group

Mechanism

The propoxy group (-OCH₂CH₂CH₃) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

This compound+H₃O⁺→4-Hydroxypyridin-2-amine+Propanol -

Basic Hydrolysis :

This compound+OH⁻→4-Hydroxypyridin-2-amine+Propoxide ion

Conditions

| Condition | Catalyst/Reagent |

|---|---|

| Acidic | H₂SO₄, reflux |

| Basic | NaOH, aqueous ethanol |

Electrophilic Aromatic Substitution

This compound+NO₂⁺→4-Propoxy-5-nitropyridin-2-amine

Reactions with Carbonyl Compounds

Mechanism

The amine can react with carbonyl compounds (e.g., ketones, aldehydes) via nucleophilic addition:

This compound+R-CO-R’→Schiff base derivative

This is analogous to amine–carbonyl condensation reactions .

Example

Reaction with benzaldehyde yields a Schiff base, useful in pharmaceutical synthesis.

Hofmann Elimination

Mechanism

If the amine is quaternized (e.g., via exhaustive alkylation), Hofmann elimination can produce an alkene:

Quaternary ammonium salt+OH⁻→Alkene+NH₃+Water

This follows the Hofmann rule, favoring less substituted alkenes due to steric hindrance .

Antimicrobial Activity

Studies on similar aminopyridines suggest potential antimicrobial properties. For example, substitution of the amino group with electron-donating groups enhances activity against Gram-positive bacteria.

Anticancer Potential

Pyridine-based amines often exhibit anticancer effects by inhibiting enzymes like topoisomerase II. Research on related compounds indicates IC50 values in the micromolar range against HepG2 and PC-3 cell lines.

Mechanistic Insights

The amino group in this compound likely interacts with molecular targets (e.g., enzymes) via hydrogen bonding or π-π stacking, influencing its biological activity .

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the most promising applications of 4-propoxypyridin-2-amine is its potential as an antitumor agent. Research indicates that derivatives of pyridine compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds related to pyridine derivatives have been shown to inhibit CHK1 protein, which plays a crucial role in cell cycle regulation and tumor growth .

Table 1: Antitumor Activity of Pyridine Derivatives

| Compound | Cancer Type | Inhibition Activity |

|---|---|---|

| This compound | Hematological tumors | Significant |

| N-polysubstituted pyridine derivatives | Breast, lung, colon cancers | High selectivity for tumor cells |

Inhibition of Enzymes

This compound has also been studied for its role as an inhibitor of various enzymes involved in disease processes:

- Inducible Nitric Oxide Synthase (iNOS) : Compounds similar to this compound have been identified as potential PET tracers for imaging iNOS expression in inflammatory conditions . This application is particularly relevant in understanding diseases characterized by excessive nitric oxide production.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and interact with biological targets enhances its utility in creating novel therapeutic agents. Research has shown that modifications to the pyridine ring can lead to compounds with improved pharmacological profiles, including increased potency and selectivity against specific targets .

Case Study 1: CHK1 Inhibitors

A study focused on N-polysubstituted pyridine derivatives demonstrated that these compounds could effectively inhibit CHK1 activity in vitro, leading to reduced proliferation of hematological tumor cells. The results indicated that these inhibitors could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: Bioconversion Studies

Research involving bioconversion using whole cells of Burkholderia sp. MAK1 showed promising results in converting pyridine derivatives into hydroxylated products with enhanced biological activity. This method not only illustrates the versatility of this compound but also opens avenues for green chemistry applications in drug synthesis .

Mecanismo De Acción

The mechanism of action of 4-Propoxypyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparación Con Compuestos Similares

2-Aminopyridine: Similar in structure but lacks the propoxy group.

4-Aminopyridine: Similar but lacks the propoxy group and has the amino group at the fourth position.

4-Propoxyaniline: Similar but has the amino group attached to a benzene ring instead of a pyridine ring.

Uniqueness: 4-Propoxypyridin-2-amine is unique due to the presence of both the propoxy and amino groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

4-Propoxypyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its chemical structure, which consists of a pyridine ring substituted with a propoxy group at the fourth position and an amino group at the second position. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that derivatives of similar pyridine compounds showed significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies have shown that similar pyridine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of the amino group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against microbial pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, such as topoisomerases or kinases, leading to reduced cell growth.

- Membrane Disruption : Its structural properties allow it to interact with microbial membranes, potentially disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, triggering apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition | |

| Antimicrobial | Membrane disruption | |

| Cytotoxicity | ROS generation |

Case Study: Anticancer Evaluation

In a specific study, this compound was tested against various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents. This suggests potential for further development as a therapeutic agent .

Propiedades

IUPAC Name |

4-propoxypyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTHCLDHTLQMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.